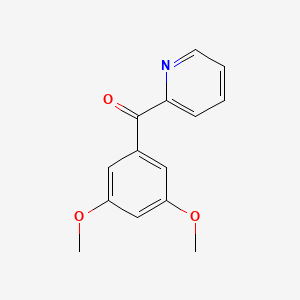

ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate

説明

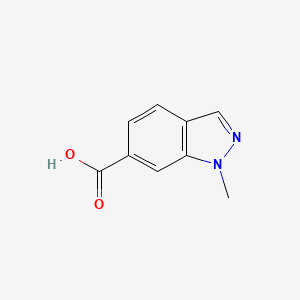

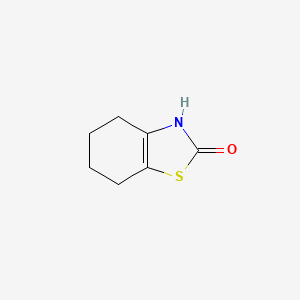

Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The trifluoromethyl group attached to the chromene structure indicates the presence of three fluorine atoms bonded to a single carbon, which can significantly affect the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of related chromene derivatives has been reported through various methods. For instance, a one-pot multicomponent reaction catalyzed by ammonium acetate and acetic acid was used to synthesize ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates from 2-hydroxynaphthoquinone, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate . Additionally, a solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates was achieved using silica-immobilized L-proline as a catalyst, which is an environmentally friendly and economical method .

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was determined using IR, NMR, MS, and X-ray single crystal analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds.

Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions. The redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate in the presence of triethylamine leads to the formation of 1,2-dihydrothieno[2,3-c]chromen-4-ones . Furthermore, 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes have been shown to undergo heterodiene cycloaddition with high stereoselectivity and good yields . These reactions highlight the reactivity of chromene derivatives and their potential for forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the compound's lipophilicity and chemical stability. The synthesis of 2,2-difluoro-2H-chromenes, for example, demonstrates the influence of fluorine atoms on the reactivity of the molecule under different conditions . The detection limits of carboxylic acid derivatives using ultraviolet and fluorescent detection methods also indicate the sensitivity of these compounds to analytical techniques .

科学的研究の応用

Synthesis Techniques

Researchers have developed efficient methods for synthesizing 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates, including ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate. These methods often involve solvent-free conditions and the use of catalysts like silica-immobilized L-proline, which offer economical and environmentally friendly benefits. Such synthesis techniques are crucial for producing these compounds in a more sustainable manner (Xu et al., 2013).

Multicomponent Reactions

Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate is also synthesized through one-pot multicomponent reactions, demonstrating its versatility in organic chemistry. These reactions, catalyzed by combinations of ammonium acetate and acetic acid, streamline the synthesis process and open new pathways for the rapid generation of diverse chromene derivatives (Duan et al., 2013).

Functionalization and Biological Activities

Novel 2H-chromene derivatives, starting from ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate, have been synthesized and evaluated for cytotoxic activity against human cancer cell lines. The generation of these derivatives highlights the compound's potential as a precursor in medicinal chemistry for developing new therapeutic agents (Reddy et al., 2014).

Antimicrobial and Anticorrosive Properties

Research has also delved into the antimicrobial and anticorrosive properties of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate derivatives. These studies demonstrate the compound's applicability beyond organic synthesis, suggesting potential uses in materials science and bioactive compound development (Hassan, 2014).

作用機序

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

For instance, some act as inhibitors of specific enzymes, blocking their activity and leading to changes in cellular processes .

Biochemical Pathways

Trifluoromethyl-containing compounds have been found to impact various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The presence of the trifluoromethyl group can influence these properties, potentially enhancing the compound’s bioavailability .

Result of Action

Trifluoromethyl-containing compounds can have various effects, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of trifluoromethyl-containing compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O3/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)19-11(9)13(14,15)16/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROLCVQVANZPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2OC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159085 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate | |

CAS RN |

215123-89-0 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215123-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)